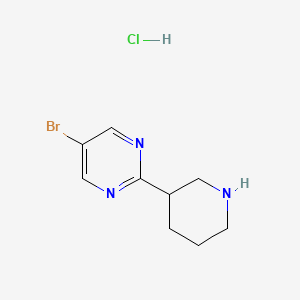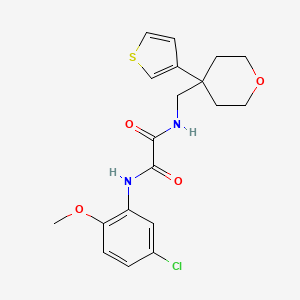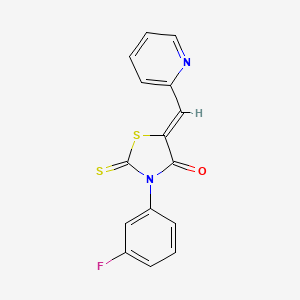![molecular formula C24H22N4O3S2 B2531375 N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide CAS No. 1207016-08-7](/img/structure/B2531375.png)
N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, including compounds with electrophysiological activity, has been explored in the context of developing new selective class III agents for cardiac applications. The research demonstrates that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce compounds with desired activity. Specifically, compounds such as N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride have shown promising results in both in vitro and in vivo models, indicating the potential for these compounds to be used in clinical settings for the treatment of reentrant arrhythmias .
Molecular Structure Analysis
The molecular structure of N-substituted imidazolylbenzamides plays a crucial role in their biological activity. The presence of the imidazolyl group is significant for the electrophysiological properties of these compounds. In the case of N-(thiazol-2-yl)benzamide derivatives, the role of methyl functionality and non-covalent interactions such as π-π interactions, N–H⋯N, and S⋯O interactions have been studied. These interactions contribute to the gelation behavior of certain amides, which is an important aspect of their supramolecular chemistry and potential applications in materials science .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-substituted imidazolylbenzamides are not detailed in the provided data. However, it can be inferred that the synthesis likely involves the formation of amide bonds and the introduction of the imidazolyl group into the benzamide structure. The research on N-(thiazol-2-yl)benzamide derivatives suggests that the introduction of methyl groups and the formation of non-covalent interactions are key steps in achieving the desired properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted imidazolylbenzamides are influenced by their molecular structure. The electrophysiological activity of these compounds suggests that they have specific interactions with cardiac tissue, which is a result of their chemical structure and the presence of functional groups such as the imidazolyl moiety. The gelation behavior of N-(thiazol-2-yl)benzamide derivatives indicates that these compounds can form stable gels in certain solvents, which is a physical property that could be exploited in various applications. The minimum gelator concentration (MGC) and the stability of the gels are important parameters that have been studied, providing insights into the practical uses of these materials .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research has highlighted the potential anti-inflammatory properties of various benzamide derivatives. A study synthesized and evaluated the anti-inflammatory activity of indolyl azetidinones, a class of compounds related to the specified benzamide derivative, indicating potential anti-inflammatory applications for similar compounds (Kalsi et al., 1990). Moreover, another study focused on the anti-inflammatory activity of benzimidazole derivatives, demonstrating their effectiveness in this area, which might suggest similar potentials for the specified benzamide derivative (Bhor & Sable, 2022).
Cardiac Electrophysiological Activity
Some benzamide derivatives, specifically N-substituted imidazolylbenzamides, have been studied for their cardiac electrophysiological activity, showing promising results as selective class III agents. This suggests potential applications in cardiac therapies or research for related compounds (Morgan et al., 1990).
Anticancer Properties
Benzamide derivatives have been actively explored for their anticancer properties. A study on substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, indicating a potential pathway for therapeutic applications or research for similar compounds (Ravinaik et al., 2021). Additionally, research on benzimidazoles and their antitumor effects also revealed promising results, suggesting that compounds with similar structures could be of interest in cancer research (El‐All et al., 2015).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-32-21-6-2-4-18(14-21)27-22(29)16-33-24-25-11-12-28(24)19-9-7-17(8-10-19)23(30)26-15-20-5-3-13-31-20/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBWXZJQQMHQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)


![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)


![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)
![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)